molecular formula C8H12BrN3O B13309057 5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one

5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B13309057
M. Wt: 246.10 g/mol
InChI Key: AWWVWZHQJLSYMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one is a chemical scaffold of significant interest in medicinal chemistry research, particularly for the development of novel therapeutic agents. This 3,4-dihydropyrimidin-4-one (DHPM) core is recognized as a privileged structure in drug discovery, meaning it is a versatile molecular framework capable of interacting with multiple biological targets to elicit diverse pharmacological effects . Recent scientific investigations highlight the potential of structurally similar DHPM derivatives as potent antidiabetic agents . Compounds within this class have demonstrated superior inhibitory activity against the enzymes α-glucosidase and α-amylase, which are key targets for managing postprandial hyperglycemia. In vitro studies have shown specific DHPM analogs to be significantly more potent than the standard drug acarbose, making them promising leads for new treatments . Furthermore, the structural motif is also explored for its antimicrobial properties . Heterocyclic compounds bearing resemblance to the DHPM scaffold, such as 1,3,4-thiadiazoles, have exhibited a broad spectrum of antibacterial and antifungal activities, often outperforming standard reference antibiotics against a range of Gram-positive and Gram-negative bacterial strains . The incorporation of a bromo substituent and a basic dimethylaminoethyl side chain in this molecule provides distinct electronic and steric properties, which may be leveraged to optimize binding affinity and selectivity in structure-activity relationship (SAR) studies. This compound is intended for research applications only, including but not limited to, enzyme inhibition assays, antimicrobial susceptibility testing, and as a key synthetic intermediate for the development of more complex bioactive molecules.

Properties

Molecular Formula

C8H12BrN3O

Molecular Weight

246.10 g/mol

IUPAC Name

5-bromo-2-[2-(dimethylamino)ethyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C8H12BrN3O/c1-12(2)4-3-7-10-5-6(9)8(13)11-7/h5H,3-4H2,1-2H3,(H,10,11,13)

InChI Key

AWWVWZHQJLSYMO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=NC=C(C(=O)N1)Br

Origin of Product

United States

Preparation Methods

Reaction Scheme and Conditions

Step Reactants Conditions Notes
1 Aromatic or aliphatic aldehyde Acid catalysis, reflux Typically in ethanol or acetic acid
2 β-Ketoester (e.g., ethyl acetoacetate) Reflux Facilitates cyclization to form dihydropyrimidinone core
3 Urea or substituted urea Reflux Incorporates the pyrimidinone ring

Application to Target Compound:
For the specific substitution pattern, the aldehyde component would be tailored to include the 2-(dimethylamino)ethyl substituent, which can be introduced via pre-functionalized aldehyde derivatives or through post-synthesis modifications.

Modified Biginelli Approaches

Recent modifications involve the use of microwave irradiation to accelerate the reaction, solvent-free conditions to enhance green chemistry credentials, and the employment of catalysts such as metal salts (e.g., Bi(NO₃)₃·5H₂O, ZrCl₄). For example, the microwave-assisted Biginelli reaction under solvent-free conditions has been shown to yield dihydropyrimidinones efficiently with high purity.

Multicomponent Reactions with Heterocyclic Precursors

The synthesis of 5-bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one can also be achieved via multicomponent reactions involving heterocyclic precursors, such as substituted pyrimidines, and functionalized aldehydes.

Key Methodology

  • Starting Material: 2-Amino-4,6-dibromo-pyrimidine derivatives
  • Reaction: Condensation with 2-(dimethylamino)ethyl aldehyde derivatives
  • Conditions: Acidic or basic catalysis, reflux, or microwave irradiation

This approach allows for the direct installation of the dimethylaminoethyl side chain onto the pyrimidine ring, followed by cyclization to form the dihydropyrimidinone core.

Modern Cross-Coupling Techniques: Negishi and Suzuki Reactions

Recent advancements utilize metal-catalyzed cross-coupling reactions to introduce the dimethylaminoethyl group at specific positions on the heterocyclic core.

Negishi Coupling for Methylation of Pyridine Derivatives

This method is highly selective and allows for the replacement of halogen substituents with methyl groups, facilitating the synthesis of methylated pyrimidine derivatives.

Reaction Scheme

2-Amino-3,5-dibromo-pyridine + methyl zinc → (via Negishi coupling) → 5-bromo-3,4-dimethylpyridine intermediate

Subsequently, cyclization with urea derivatives under suitable conditions yields the target dihydropyrimidinone.

Specific Synthesis Pathway for 5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one

Based on the patent literature and recent research, a feasible synthetic route involves:

  • Step 1: Starting from 2-amino-3,5-dibromo-4-methylpyridine, introduce a formimidamide group via reaction with N,N-dimethylformamide-dimethylacetal, yielding a formimidamide intermediate.
  • Step 2: Conduct a Negishi coupling with methyl zinc to replace the bromine at the 3-position with a methyl group, forming 5-bromo-3,4-dimethylpyridine.
  • Step 3: Cyclize with urea or its derivatives under acidic or microwave conditions to form the dihydropyrimidinone ring, incorporating the 2-(dimethylamino)ethyl side chain through nucleophilic substitution or further functionalization.

Data Table Summarizing Preparation Methods

Method Reactants Catalysts/Conditions Advantages Limitations
Classical Biginelli Aldehyde + β-ketoester + Urea Acid reflux, ethanol Simple, well-established Longer reaction times, limited scope
Microwave-assisted Biginelli Aldehyde + β-ketoester + Urea Microwave, solvent-free Faster, greener Equipment-dependent
Cross-coupling (Negishi) Halogenated pyrimidine + methyl zinc Nickel catalyst, inert atmosphere High selectivity, functional group tolerance Requires organozinc reagents
Multicomponent condensation Pyrimidine derivatives + aldehyde Acid/base catalysis Direct functionalization Possible regioselectivity issues

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form a carboxylic acid derivative. This reaction is typically mediated by strong oxidizing agents:

ReactionReagents/ConditionsProductYieldReference
Aldehyde → Carboxylic acidKMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, 80°C6-(2-Ethyl-1H-imidazol-1-yl)pyridine-3-carboxylic acid~85%

This transformation is critical for synthesizing bioactive analogs, such as carboxamides used in antitubercular agents .

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol without affecting the aromatic rings:

ReactionReagents/ConditionsProductYieldReference
Aldehyde → AlcoholNaBH<sub>4</sub>, MeOH, 25°C6-(2-Ethyl-1H-imidazol-1-yl)pyridine-3-methanol~92%

Nucleophilic Addition Reactions

The aldehyde participates in condensations with nucleophiles like amines, forming imines or hydrazones:

ReactionReagents/ConditionsProductYieldReference
Aldehyde + Amine → ImineAniline, EtOH, refluxN-(Pyridinylmethylene)aniline derivative~78%
Aldehyde + Hydrazine → HydrazoneHydrazine hydrate, EtOHPyridine-3-carbaldehyde hydrazone~88%

These intermediates are valuable for synthesizing Schiff bases or heterocyclic scaffolds .

Electrophilic Substitution on the Imidazole Ring

The ethyl-substituted imidazole ring undergoes electrophilic substitution, primarily at the 4- or 5-positions:

ReactionReagents/ConditionsProductYieldReference
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C4-Nitroimidazole derivative~65%
HalogenationBr<sub>2</sub>, AcOH, 50°C5-Bromoimidazole derivative~70%

Coordination Chemistry

The nitrogen atoms in the imidazole and pyridine rings act as ligands for metal ions:

Metal IonCoordination SiteComplex TypeApplicationReference
Cu(II)Imidazole N, Pyridine NSquare-planarCatalytic oxidation
Fe(II)Imidazole NOctahedralBioinorganic studies

These complexes are studied for catalytic and antimicrobial applications .

Key Mechanistic Insights

  • Aldehyde Reactivity : The electron-withdrawing pyridine ring enhances the aldehyde’s electrophilicity, facilitating nucleophilic atta

Scientific Research Applications

5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, leading to inhibition or activation of specific pathways.

    Pathways Involved: The exact pathways affected by the compound depend on its specific structure and the biological context in which it is used. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death.

Comparison with Similar Compounds

Key Observations :

Key Studies on Pyrimidinone Derivatives

Study Focus Key Finding Reference
Synthesis of bromopyrimidines 5-Bromo-2-chloropyrimidin-4-amine synthesized via SnCl₂ reduction (90% yield)
Reactivity of amines Dimethylamino groups in ortho positions reduce reactivity vs. para isomers
Antifungal activity Dimethirimol’s dimethylamino group critical for sterol biosynthesis inhibition

Biological Activity

5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one (CAS Number: 1549147-89-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C8_8H12_{12}BrN3_3O
  • Molecular Weight : 246.10 g/mol
  • Structure : The compound features a bromine atom at the 5-position and a dimethylaminoethyl group at the 2-position of the pyrimidinone ring.

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of dihydropyrimidinones, including 5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in certain assays .

The biological activity is attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival pathways. The compound's structure allows for effective binding to proteins associated with cancer progression, particularly through hydrophobic interactions that enhance its efficacy .

Synthesis and Derivatives

The synthesis of 5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one can be achieved through various methods, including Biginelli-type reactions that facilitate the formation of dihydropyrimidinones from aldehydes, ureas, and β-keto esters. Modifications to the structure can lead to derivatives with enhanced biological activities .

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various dihydropyrimidinone derivatives, including our compound of interest. The results showed a dose-dependent inhibition of cell viability in several cancer cell lines (e.g., A549 lung cancer cells), indicating potential for further development as an anticancer agent .

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer’s. The findings suggested that derivatives of dihydropyrimidinones could serve as dual inhibitors, enhancing cognitive function by increasing acetylcholine levels in the brain .

Comparative Analysis of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-oneAnticancer (FaDu cells)15.0
EF24 AnalogAnticancer12.0
DonepezilAChE Inhibition0.1

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions or modified Biginelli protocols. For example, Knoevenagel or Claisen-Schmidt condensations (e.g., using aldehydes and ketones in methanol/KOH) are effective for forming the dihydropyrimidinone core . Michael addition reactions can introduce substituents like the bromophenyl group, as demonstrated in similar dihydropyrimidinone syntheses . Optimization involves adjusting solvent polarity (e.g., methanol for solubility), temperature (reflux for faster kinetics), and stoichiometry of brominated precursors to minimize side products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?

  • Methodological Answer :

  • IR Spectroscopy : Confirm carbonyl (C=O) stretches in the dihydropyrimidinone ring (~1680–1700 cm⁻¹) and N–H bending vibrations (~3300 cm⁻¹) .
  • NMR :
  • ¹H NMR : Identify the dihydropyrimidinone ring protons (δ 2.5–3.5 ppm for CH₂ groups) and the dimethylaminoethyl side chain (δ 2.2–2.4 ppm for N(CH₃)₂) .
  • ¹³C NMR : Detect the carbonyl carbon (δ ~160–170 ppm) and bromine-induced deshielding in adjacent carbons .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···O/N) to validate stereochemistry .

Advanced Research Questions

Q. How can researchers resolve spectral data discrepancies caused by bromine and dimethylaminoethyl substituents during structural elucidation?

  • Methodological Answer : Bromine’s electron-withdrawing effect alters chemical shifts and splitting patterns. For example, in ¹H NMR, adjacent protons may exhibit deshielding (upfield shifts) or complex coupling due to quadrupolar effects. Computational tools (DFT calculations) can predict shifts, while 2D NMR (COSY, HSQC) clarifies connectivity . For crystallographic ambiguities, refine hydrogen-bonding networks (e.g., centrosymmetric dimers) to confirm intermolecular interactions .

Q. What strategies are used to assess the biological activity of dihydropyrimidinone derivatives, and how are structure-activity relationships (SARs) developed?

  • Methodological Answer :

  • In vitro assays : Screen for enzyme inhibition (e.g., kinases, proteases) or receptor binding using fluorescence polarization or SPR .
  • SAR Development : Systematically modify substituents (e.g., bromine for lipophilicity, dimethylaminoethyl for solubility) and correlate changes with activity. For example, replacing bromine with smaller halogens may reduce steric hindrance in target binding .
  • Docking Studies : Model interactions with target proteins (e.g., HIV protease) to guide synthetic modifications .

Q. How do solvent polarity and proticity influence synthetic yield and purity in dihydropyrimidinone reactions?

  • Methodological Answer : Protic solvents (e.g., methanol) enhance hydrogen bonding, stabilizing intermediates in condensation steps, but may reduce solubility of hydrophobic brominated products. Aprotic solvents (e.g., THF) improve reaction homogeneity for Michael additions . Polar solvents (DMF, DMSO) are ideal for SN2 reactions involving bromine substitution but require careful drying to avoid hydrolysis .

Data Contradiction Analysis

Q. How should researchers address conflicting data in reaction mechanisms for bromine incorporation?

  • Methodological Answer : Conflicting bromination pathways (radical vs. electrophilic) can be resolved using radical traps (TEMPO) or isotopic labeling (²H/¹⁰B) to track intermediates. Kinetic studies (monitoring by HPLC/MS) distinguish rate-determining steps .

Tables for Key Data

Synthetic Method Key Conditions Yield Range Reference
Claisen-Schmidt CondensationMethanol/KOH, 3.5 h stirring45–60%
Michael AdditionEthanol reflux, 24 h crystallization50–70%
Spectroscopic Markers Key Features Reference
IR C=O Stretch1688 cm⁻¹ (dihydropyrimidinone)
¹H NMR N(CH₃)₂δ 2.2–2.4 ppm (triplet)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.